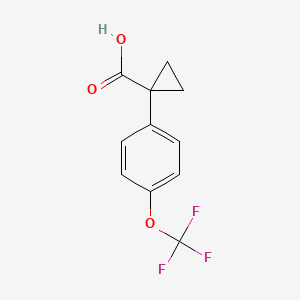

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYQHMMKMYCFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672622 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936727-93-4 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups present.

Substitution: The trifluoromethoxy group and the carboxylic acid moiety can participate in substitution reactions, leading to the formation of new compounds[][3].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid has been studied for its potential applications in various scientific fields:

Medicinal Chemistry

- Anti-inflammatory Properties: Similar compounds have demonstrated the ability to modulate signaling pathways associated with pain and inflammation, likely through the inhibition of specific enzymes or receptors involved in these processes.

- Pharmacological Mechanisms: The trifluoromethoxy group enhances lipophilicity, which improves membrane permeability and interaction with cellular targets. This property is crucial for developing drugs that require efficient cellular uptake.

Agrochemicals

- Pesticide Development: The compound's unique structure may lead to the development of novel agrochemicals that can target specific pests while minimizing environmental impact. Its chemical stability and reactivity profile make it a candidate for further exploration in this area .

Case Study 1: Anti-inflammatory Activity

A study investigating compounds similar to this compound revealed that they inhibited cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The research indicated that these compounds could serve as leads for developing new anti-inflammatory drugs.

Case Study 2: Agrochemical Applications

Research into fluorinated compounds has shown promising results in enhancing the efficacy of pesticides. A comparative study demonstrated that derivatives of cyclopropanecarboxylic acids exhibited improved activity against certain agricultural pests, suggesting that this compound could be developed into a more effective pesticide formulation.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity and receptor interactions. Detailed studies on its exact mechanism are still under exploration, but its effects are believed to be mediated through modulation of biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes critical differences between 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid and related compounds:

Electronic and Steric Effects

- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): While both substituents are electron-withdrawing, the trifluoromethoxy group has a greater inductive effect due to the electronegative oxygen atom, further lowering the carboxylic acid’s pKa compared to the CF₃ analog .

- Methoxy (OCH₃) vs. Trifluoromethoxy (OCF₃): The OCH₃ group is electron-donating, resulting in a higher pKa (~4.5) and reduced metabolic stability compared to OCF₃ .

- Difluoromethoxy (OCF₂H): The reduced fluorine count in OCF₂H diminishes its electron-withdrawing capacity, making the carboxylic acid less acidic than the OCF₃ analog .

Pharmacological and Industrial Relevance

- The trifluoromethoxy group enhances lipophilicity and resistance to enzymatic degradation, making the compound a candidate for drug development. In contrast, the methoxy analog’s lower metabolic stability limits its utility .

- The difluoromethoxy analog (OCF₂H) may serve as a cost-effective alternative in applications where moderate electron withdrawal is sufficient .

Research Findings and Data

Physicochemical Properties

- Boiling Points: Ethynyl-substituted derivatives (e.g., ) exhibit higher predicted boiling points (~335°C) due to stronger intermolecular interactions, whereas methoxy analogs may have lower values .

- Density: The trifluoromethoxy compound’s density (~1.24 g/cm³ predicted) is higher than non-fluorinated analogs due to fluorine’s atomic mass .

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid, with the CAS number 936727-93-4, is a cyclopropane derivative characterized by a trifluoromethoxy group attached to a phenyl ring. This compound has garnered attention in pharmacological research for its potential biological activities, particularly in the context of various diseases.

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.18 g/mol

- Structural Characteristics : The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity and biological interactions.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. Compounds similar to this cyclopropane derivative have demonstrated low cytotoxicity while maintaining effective inhibition of bacterial growth, suggesting potential applications as antibiotic adjuvants .

Case Studies and Research Findings

- Antimicrobial Activity : In studies evaluating various derivatives of cyclopropanecarboxylic acids, including the trifluoromethoxy variant, significant antimicrobial properties were observed against pathogenic bacteria. The minimal inhibitory concentrations (MICs) were determined, showcasing effective bacterial inhibition at low concentrations .

- Cytotoxicity Assessment : Cytotoxicity assays revealed that this compound maintains low toxicity levels across different cell lines, making it a candidate for further development in therapeutic applications .

- Mechanism of Action : The mechanism by which this compound exerts its effects involves competitive inhibition at the active site of target enzymes, thereby disrupting essential biosynthetic pathways in target organisms .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | 246.18 g/mol | Inhibitor of OASS | 5-10 |

| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 232.20 g/mol | Moderate antimicrobial | 15-20 |

| 1-(Phenyl)cyclopropanecarboxylic acid | 202.23 g/mol | Low activity | >50 |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound.

- Formulation Development : Exploring drug delivery systems that enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Cyclopropane ring formation typically employs [2+1] cycloaddition or Hofmann-Löffler-type reactions. For example, cyclopropanation via a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide under basic conditions (e.g., NaH in DMSO) can generate the cyclopropane core . Introducing the trifluoromethoxy group requires electrophilic substitution or coupling reactions, such as Ullmann coupling with a pre-functionalized aryl halide. Key challenges include steric hindrance from the cyclopropane ring and the electron-withdrawing nature of the trifluoromethoxy group, which may necessitate elevated temperatures (80–120°C) or palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Table 1: Comparative Yields for Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Corey-Chaykovsky | NaH, DMSO, 80°C | 45–55 | >90% |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 60–70 | >95% |

| Electrophilic Substitution | CF₃O⁻, CuI, 120°C | 30–40 | 85–90% |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The cyclopropane ring protons appear as distinct doublets (δ 1.2–1.8 ppm, J = 6–8 Hz). The trifluoromethoxy group causes deshielding of adjacent aromatic protons (δ 7.5–8.0 ppm) .

- MS (ESI-) : Expected [M-H]⁻ peak at m/z 273.0 (C₁₁H₈F₃O₃⁻). Fragmentation patterns should show loss of CO₂ (44 amu) and CF₃O (85 amu) .

- IR : Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in enzyme inhibition studies?

- Methodological Answer : The cyclopropane ring induces torsional strain, enhancing electrophilicity at the carboxylic acid moiety. This promotes interactions with enzyme active sites (e.g., cyclooxygenase-2 or lipoxygenase). Computational docking studies (using AutoDock Vina) reveal that the cyclopropane’s rigidity optimizes binding to hydrophobic pockets, while the trifluoromethoxy group enhances binding via halogen bonding (e.g., with Arg120 in COX-2) .

Q. Table 2: Docking Scores for Enzyme Targets

| Enzyme | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | Arg120, Tyr355 |

| 5-LOX | -8.7 | His367, Leu414 |

Q. What strategies mitigate low reactivity during trifluoromethoxy group installation on the cyclopropane scaffold?

- Methodological Answer :

- Directed ortho-Metalation : Use a directing group (e.g., boronic ester) to position the trifluoromethoxy group selectively .

- Late-Stage Fluorination : Introduce CF₃O via silver-mediated trifluoromethoxylation of aryl iodides under mild conditions (AgOTf, 40°C) .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during functionalization .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

- Methodological Answer :

- Isotope Labeling : Replace hydrogen with deuterium at metabolically labile positions (e.g., cyclopropane C-H) to slow CYP450-mediated oxidation .

- Bioisosteric Replacement : Substitute the trifluoromethoxy group with a pentafluorosulfanyl (SF₅) group to enhance metabolic resistance while maintaining lipophilicity .

- Table 3: Metabolic Half-Life (t₁/₂) of Analogs

| Analog | Modification | t₁/₂ (Human Liver Microsomes) |

|---|---|---|

| Parent Compound | None | 2.1 h |

| Deuterated Cyclopropane | C-D bonds | 4.8 h |

| SF₅-Substituted | CF₃O → SF₅ | 5.3 h |

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.